molecular formula C26H29N5O5 B14250223 Trp-Trp-Thr CAS No. 189455-44-5

Trp-Trp-Thr

Cat. No.: B14250223
CAS No.: 189455-44-5
M. Wt: 491.5 g/mol
InChI Key: GQYPNFIFJRNDPY-ONUFPDRFSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trp-Trp-Thr can be achieved through solid-phase peptide synthesis (SPPS), a widely used method for synthesizing peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:

    Attachment of the first amino acid: The threonine molecule is attached to the resin through its carboxyl group.

    Deprotection: The protecting group on the amino group of threonine is removed.

    Coupling: The first tryptophan molecule is coupled to the deprotected threonine using a coupling reagent such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate).

    Deprotection and coupling: The protecting group on the amino group of the first tryptophan is removed, and the second tryptophan is coupled in a similar manner.

    Cleavage: The completed tripeptide is cleaved from the resin and deprotected to yield this compound.

Industrial Production Methods

Industrial production of this compound can be scaled up using automated peptide synthesizers, which follow the same principles as SPPS but allow for larger quantities and higher throughput. The use of high-performance liquid chromatography (HPLC) is essential for purifying the synthesized peptide to ensure its quality and purity.

Chemical Reactions Analysis

Types of Reactions

Trp-Trp-Thr can undergo various chemical reactions, including:

    Oxidation: The indole side chain of tryptophan can be oxidized to form products such as kynurenine.

    Reduction: Reduction reactions can target the carbonyl groups in the peptide backbone.

    Substitution: The hydroxyl group in threonine can participate in substitution reactions, forming esters or ethers.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

    Oxidation: Kynurenine and other oxidized derivatives of tryptophan.

    Reduction: Reduced forms of the peptide with altered functional groups.

    Substitution: Esterified or etherified derivatives of threonine.

Scientific Research Applications

Trp-Trp-Thr has several applications in scientific research:

    Chemistry: Used as a model compound for studying peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and signaling pathways.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.

    Industry: Utilized in the development of peptide-based materials and sensors.

Mechanism of Action

The mechanism of action of Trp-Trp-Thr involves its interaction with specific molecular targets, such as enzymes and receptors. The indole side chains of tryptophan can engage in π-π interactions and hydrogen bonding, while the hydroxyl group of threonine can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Trp-Trp: A dipeptide composed of two tryptophan molecules.

    Trp-Thr: A dipeptide composed of tryptophan and threonine.

    Thr-Thr: A dipeptide composed of two threonine molecules.

Uniqueness

Trp-Trp-Thr is unique due to the presence of both indole and hydroxyl functional groups, which confer distinct chemical reactivity and biological activity. The combination of two tryptophan molecules and one threonine molecule allows for diverse interactions with molecular targets, making it a versatile compound for research and potential therapeutic applications.

Properties

CAS No.

189455-44-5

Molecular Formula

C26H29N5O5

Molecular Weight

491.5 g/mol

IUPAC Name

(2S,3R)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoic acid

InChI

InChI=1S/C26H29N5O5/c1-14(32)23(26(35)36)31-25(34)22(11-16-13-29-21-9-5-3-7-18(16)21)30-24(33)19(27)10-15-12-28-20-8-4-2-6-17(15)20/h2-9,12-14,19,22-23,28-29,32H,10-11,27H2,1H3,(H,30,33)(H,31,34)(H,35,36)/t14-,19+,22+,23+/m1/s1

InChI Key

GQYPNFIFJRNDPY-ONUFPDRFSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)N)O

Canonical SMILES

CC(C(C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CNC4=CC=CC=C43)N)O

Origin of Product

United States

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